7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Phenol derivatives, methoxybenzene, and morpholine.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” exerts its effects involves:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of specific biochemical pathways, such as inhibition of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar chromen-4-one structures.
Coumarins: Another class of compounds with related structures and biological activities.
Uniqueness
“7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” is unique due to its specific functional groups and potential biological activities, which may differ from other similar compounds.
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(25)17-6-7-19(24)18(22(17)28-14)13-23-8-10-27-11-9-23/h3-7,12,24H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJABHOEIBQAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.